molecular formula C8H6FNO B3026588 3-Fluoro-5-(hydroxymethyl)benzonitrile CAS No. 1021871-34-0

3-Fluoro-5-(hydroxymethyl)benzonitrile

Cat. No. B3026588
M. Wt: 151.14
InChI Key: TVHYRQVLUQAAOV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related benzonitrile derivatives is described in several papers. For instance, the synthesis of 3-amino-4-(2-aminomethylphenylsulfanyl)benzonitrile and related analogues is reported to be efficient and facile, providing higher chemical yields . Another paper discusses the synthesis of 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690), which, while not the same, shares the fluoro and hydroxy functionalities . The synthesis of 3,5-dihydroxy benzonitrile from 3,5-dihydroxybenzoic acid is also reported, which could provide insights into the hydroxylation steps that might be used for synthesizing 3-Fluoro-5-(hydroxymethyl)benzonitrile .

Molecular Structure Analysis

The molecular structure of 3-Fluoro-5-(hydroxymethyl)benzonitrile would consist of a benzene ring with a nitrile group (C≡N) attached, a fluorine atom at the 3-position, and a hydroxymethyl group (-CH2OH) at the 5-position. The presence of these functional groups would influence the molecule's reactivity and interaction with other molecules. For example, the fluorine atom is an electron-withdrawing group that could affect the electron density of the aromatic ring .

Chemical Reactions Analysis

The chemical reactivity of benzonitrile derivatives can be influenced by substituents on the benzene ring. For example, the presence of a fluorine atom can enhance the electrophilic aromatic substitution reactions due to its electron-withdrawing nature . The hydroxymethyl group could be involved in various chemical reactions, such as oxidation or condensation, to form more complex structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Fluoro-5-(hydroxymethyl)benzonitrile would be influenced by its functional groups. The fluorine atom would likely increase the compound's lipophilicity, potentially affecting its solubility and membrane permeability . The hydroxymethyl group could contribute to the compound's solubility in polar solvents due to its ability to form hydrogen bonds. The nitrile group could engage in dipole-dipole interactions and potentially be a site for further chemical modification .

Scientific Research Applications

1. Positron Emission Tomography (PET) Imaging Agent

3-Fluoro-5-(hydroxymethyl)benzonitrile is used in the development of PET imaging agents. Specifically, it is involved in the synthesis of the radiotracer [(18)F]FPEB, which targets the metabotropic glutamate subtype 5 receptor (mGluR5). This has significant implications in clinical research for brain imaging and neurological studies (Lim et al., 2014).

2. Development of Radioligands

This compound is central to the synthesis of various radioligands, such as 3-fluoro-5-(2-(2-(fluoromethyl)thiazol-4-yl)ethynyl)benzonitrile. These radioligands have high affinity and are potent in targeting mGluR5 receptors, important in brain imaging for studying neurological disorders (Siméon et al., 2007).

3. Synthesis of High Affinity mGluR5 Receptor Antagonists

3-Fluoro-5-(hydroxymethyl)benzonitrile derivatives have been found to be potent and selective mGluR5 receptor antagonists. These compounds show promise in developing treatments for various neurological conditions (Tehrani et al., 2005).

4. Mechanistic Insights in Continuous Flow Chemistry

The compound has been studied in the context of continuous flow chemistry, particularly in reactions like iodination of related benzonitrile derivatives. This contributes to understanding the mechanistic aspects of chemical reactions in pharmaceutical manufacturing (Dunn et al., 2018).

5. Exploration in Radiation-Induced Chemical Reactions

Research has explored the effects of radiation-induced hydroxylation on benzonitrile derivatives, including 3-Fluoro-5-(hydroxymethyl)benzonitrile. This is significant in understanding the chemical behavior of these compounds under various conditions, like in the presence of metal ions (Eberhardt, 1977).

6. Synthesis of Antidepressant Impurities

It has been involved in the synthesis of impurities of certain antidepressants, providing insights into pharmaceutical quality control and drug synthesis processes (Zhang Dao-zhen, 2010).

7. PET Imaging for Human Brain Studies

This chemical is crucial in synthesizing compounds like [18F]FPEB for PET imaging of the human brain, particularly in understanding mGluR5 in various neurological conditions (Liang et al., 2014).

properties

IUPAC Name

3-fluoro-5-(hydroxymethyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO/c9-8-2-6(4-10)1-7(3-8)5-11/h1-3,11H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVHYRQVLUQAAOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C#N)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30738743
Record name 3-Fluoro-5-(hydroxymethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30738743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-5-(hydroxymethyl)benzonitrile

CAS RN

1021871-34-0
Record name 3-Fluoro-5-(hydroxymethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30738743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

(Step 2) To a mixed solution of methyl 3-cyano-5-fluorobenzoate (0.55 g) obtained in Step 1 in tetrahydrofuran:ethanol=10:1 (22 ml) was added lithium tetrahydroborate (0.10 g) at 0° C. After stirring at 55° C. for 1 hr, the reaction solution was quenched with ice and extracted with ethyl acetate. The extract was washed with 1N hydrochloric acid and then with saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure to give 3-fluoro-5-(hydroxymethyl)benzonitrile (0.29 g).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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